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molecular formula C7H6BrNO2 B1343012 6-(Bromomethyl)nicotinic acid CAS No. 221323-59-7

6-(Bromomethyl)nicotinic acid

Cat. No. B1343012
M. Wt: 216.03 g/mol
InChI Key: ISQLGKBALHPSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321761B2

Procedure details

6-methylnicotinic acid (100 mg 0.14 mmol) was dissolved in 10% AcOH/benzene (1 mL) and treated with NBS (117 mg, 0.18 mmol) and benzoylperoxide (18 mg, 0.07 mmol). The reaction mixture was heated in a sealed microwave reactor at 120° C. for 1 min. The reaction mixture was diluted with ethyl acetate, washed with saturated aqueous NaHCO3, dried (MgSO4), concentrated and purified by silica gel chromatography to yield 6-(bromomethyl)pyridine-3-carboxylic acid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
AcOH benzene
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
117 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.C1C(=O)N([Br:18])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>CC(O)=O.C1C=CC=CC=1.C(OCC)(=O)C>[Br:18][CH2:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=NC=C(C(=O)O)C=C1
Name
AcOH benzene
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O.C1=CC=CC=C1
Step Two
Name
Quantity
117 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
18 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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